Mesobiliverdin IV alpha

Description

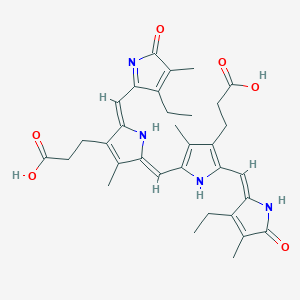

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H38N4O6 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

3-[(2Z,5Z)-5-[[4-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-18(5)32(42)36-26(20)14-28-22(9-11-30(38)39)16(3)24(34-28)13-25-17(4)23(10-12-31(40)41)29(35-25)15-27-21(8-2)19(6)33(43)37-27/h13-15,34-35H,7-12H2,1-6H3,(H,36,42)(H,38,39)(H,40,41)/b25-13-,26-14+,29-15- |

InChI Key |

TYXZSIKXNCZTQP-HKUXOXIOSA-N |

Isomeric SMILES |

CCC\1=C(C(=O)N/C1=C/C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4CC)C)/N3)CCC(=O)O)C)C)CCC(=O)O)C |

Canonical SMILES |

CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4CC)C)N3)CCC(=O)O)C)C)CCC(=O)O)C |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways of Mesobiliverdin Iv Alpha

Heme Catabolism and Biliverdin (B22007) Formation as Precursors

The journey to Mesobiliverdin IV alpha begins with the breakdown of heme, a critical component of hemoglobin and other hemoproteins responsible for oxygen transport. ontosight.ai This catabolic process is initiated by the enzymatic cleavage of the heme molecule, leading to the formation of biliverdin isomers, which serve as direct precursors to this compound. ontosight.aimdpi.com

Role of Heme Oxygenase (HO) Isoforms in Bilin Production

The central enzyme in heme degradation is heme oxygenase (HO). nih.govproteopedia.orgwikipedia.org Mammals possess two primary functional isoforms, HO-1 and HO-2, which are products of different genes and exhibit distinct tissue distribution and regulation. nih.govproteopedia.org HO-1 is an inducible enzyme, strongly expressed in the spleen and liver, and its levels increase in response to cellular stress. proteopedia.orgtaylorandfrancis.com In contrast, HO-2 is a constitutive enzyme, found under normal conditions in tissues such as the brain, testes, and vascular system, playing a role in the physiological turnover of heme. nih.govproteopedia.orgtaylorandfrancis.com A third isoform, HO-3, has been identified but is considered non-enzymatic and a splice variant of HO-2. taylorandfrancis.com

Both HO-1 and HO-2 catalyze the oxygen-dependent cleavage of the heme's porphyrin ring. proteopedia.orgresearchgate.net This reaction requires electrons, typically supplied by NADPH via cytochrome P450 reductase, and results in the production of equimolar amounts of a biliverdin isomer, ferrous iron (Fe²⁺), and carbon monoxide (CO). nih.govtaylorandfrancis.com The classic example of this process is the color change observed in a healing bruise, where the red of heme is converted to the green of biliverdin. proteopedia.orgwikipedia.org

Regioselectivity of Heme Cleavage and Isomer Generation

The cleavage of the heme ring can theoretically occur at any of the four methene bridges (α, β, γ, or δ), which would result in four different biliverdin isomers (IXα, IXβ, IXγ, and IXδ). mdpi.comportlandpress.com However, the heme oxygenase enzymes in mammals exhibit a high degree of regioselectivity. conicet.gov.ar HO-1 and HO-2 almost exclusively cleave the α-meso position of the heme ring, leading to the specific formation of the biliverdin IXα isomer. conicet.gov.arcolab.wsresearchgate.net This strict α-regiospecificity is a defining characteristic of mammalian heme catabolism. colab.ws

In contrast, non-enzymatic degradation of heme, for instance through coupled oxidation with agents like hydrogen peroxide, lacks this specificity and produces a mixture of all four possible biliverdin isomers in nearly equal amounts. colab.wsfrontiersin.org Some bacterial heme oxygenases, such as PigA from Pseudomonas aeruginosa, also display different regioselectivity, producing a mixture of β- and δ-biliverdin isomers, highlighting that the α-specificity is not universal across all life forms. colab.wsfrontiersin.orgnih.gov The orientation of the heme molecule within the enzyme's active site, influenced by interactions between the heme's propionate (B1217596) side chains and amino acid residues of the enzyme, is believed to be a key factor in determining this regioselectivity. conicet.gov.arcolab.ws

Formation of this compound: Isomerization and Reduction Pathways

This compound is a specific stereoisomer of mesobiliverdin, which itself is a derivative of biliverdin. ontosight.ai Its formation involves both enzymatic and non-enzymatic processes that modify the precursor biliverdin molecules.

Enzymatic Conversion from Biliverdin Isomers

The primary enzymatic pathway to bilins like this compound involves the reduction of biliverdin isomers. nih.govproteopedia.org While the most common pathway in mammals involves the reduction of biliverdin IXα to bilirubin (B190676) IXα by biliverdin reductase A (BVRA), other reductases and pathways exist. mdpi.comnih.govresearchgate.net Biliverdin reductase B (BLVRB), for example, can reduce biliverdin isomers other than IXα, such as the IXβ and IXδ isomers. portlandpress.com this compound has been identified as a substrate for biliverdin reductase. Specifically, crystallographic structures have been reported for the complex of BLVRB with NADP+ and the substrate this compound. portlandpress.com Furthermore, Mesobiliverdin IXα, a closely related compound, is a known substrate for human NADPH biliverdin reductase, which converts it to mesobilirubin (B103590). frontiersin.orgfrontiersin.orgnih.gov This demonstrates that enzymatic systems are capable of acting on mesobiliverdin structures.

Non-Enzymatic Pathways Leading to this compound

This compound can also be formed through non-enzymatic chemical synthesis. A notable method involves the isomerization of phycocyanobilin (PCB), a chromophore found in cyanobacteria like Spirulina. mdpi.comfrontiersin.orggoogle.com This process can be facilitated by reacting phycocyanobilin with an amphoteric compound, such as a mixture of sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃), in a solvent like ethanol. frontiersin.orgnih.govgoogle.com This method provides a scalable, non-animal-based source for producing Mesobiliverdin IXα, which is structurally very similar to this compound. mdpi.comfrontiersin.org The conversion involves an isomerization reaction that alters the double bond arrangement within the tetrapyrrole structure of phycocyanobilin to yield the mesobiliverdin structure. mdpi.comgoogle.com

Downstream Metabolism and Bilin Interconversions Involving this compound

Once formed, this compound is involved in further metabolic conversions. The downstream metabolism primarily involves its reduction to the corresponding bilirubin analog.

The enzymatic reduction of mesobiliverdin is a key step. Mesobiliverdin IXα serves as a substrate for human NADPH biliverdin reductase A (BVRA), which catalyzes its conversion to mesobilirubin. frontiersin.orgnih.gov This reaction is analogous to the reduction of biliverdin IXα to bilirubin IXα. nih.gov The ability of BVRA to act on mesobiliverdin suggests that this pathway is a significant part of its metabolism. frontiersin.orgnih.gov

However, the efficiency of this enzymatic reduction can be influenced by the specific structure of the mesobiliverdin molecule. For example, a study using a chemically modified mesobiliverdin-XIII alpha derivative found that it was not reduced by the biliverdin reductase/NADPH system. nih.gov This suggests that factors like steric hindrance or the absence of key functional groups, such as the propionic acid side chains, can prevent the molecule from fitting properly into the enzyme's active site, thereby inhibiting its reduction. nih.gov This highlights the specificity of the enzymatic machinery involved in bilin metabolism.

The interconversion between biliverdin-type and bilirubin-type compounds is a central feature of bile pigment metabolism, with reductases playing a crucial role in maintaining the balance between these related tetrapyrroles. nih.govphysiology.org

Linkages to Bilirubin Metabolism Pathways

The catabolism of heme is a crucial physiological process for eliminating potentially toxic heme. mdpi.com The initial step, catalyzed by heme oxygenase, produces biliverdin, carbon monoxide, and iron. portlandpress.com Biliverdin is then reduced to bilirubin by biliverdin reductase. ontosight.ai this compound's role as a substrate for BVR connects it directly to this central pathway of bilirubin metabolism.

The reduction of biliverdin isomers by BVR is a critical step. While BVR-A is the primary enzyme in adult human liver, reducing biliverdin IX alpha to bilirubin IX alpha, BVR-B is the major enzyme for heme catabolism during early fetal development, producing bilirubin-IX beta from biliverdin IX beta. rcsb.org The ability of BVR-B to reduce this compound highlights its role in the metabolism of various biliverdin isomers. rcsb.orgresearchgate.net

The study of this compound and its interaction with BVR provides insights into the broader context of bilirubin metabolism. ontosight.ai Abnormalities in the metabolism of bile pigments can lead to conditions like jaundice, which is characterized by the accumulation of bilirubin. ontosight.ai Understanding the enzymatic processes involving substrates like this compound is therefore important for comprehending the regulation of bilirubin levels in the body.

The conversion of biliverdin to bilirubin is not merely a degradative pathway; bilirubin itself is a potent antioxidant. nih.gov The reduction of biliverdin isomers, including the potential reduction of this compound, contributes to the pool of bilirubin and related molecules that can protect against oxidative stress. ontosight.ai

Enzymatic Interactions and Molecular Mechanisms of Mesobiliverdin Iv Alpha

Mesobiliverdin IV alpha Interaction with Biliverdin (B22007) Reductase (BVR) Isozymes

Biliverdin reductase (BVR) exists in two main isoforms, BLVRA and BLVRB, which are responsible for the reduction of biliverdin isomers to bilirubin (B190676). portlandpress.com These isozymes exhibit distinct substrate specificities. researchgate.net BLVRA primarily targets the IXα isomer of biliverdin, which is the main form in adults, while BLVRB has a broader specificity, acting on other isomers like IXβ, IXγ, and IXδ. portlandpress.comresearchgate.net this compound serves as a crucial substrate for studying these enzymatic reactions, particularly for BLVRB. portlandpress.comechelon-inc.com

Substrate Specificity and Binding Kinetics of BLVRA and BLVRB

The two major isoforms of biliverdin reductase, BLVRA and BLVRB, display different specificities for biliverdin isomers. portlandpress.com BLVRA is highly specific for biliverdin IXα, the predominant isomer in adults. researchgate.net In contrast, BLVRB is more promiscuous, capable of reducing biliverdin IXβ, IXγ, and IXδ isomers. portlandpress.comresearchgate.net

Due to this promiscuity, BLVRB also demonstrates flavin reductase activity, reducing compounds like flavin mononucleotide (FMN), flavin adenine (B156593) dinucleotide (FAD), and riboflavin. portlandpress.comnih.gov Kinetic studies have determined the Michaelis-Menten constant (Km) for these flavin substrates. nih.gov this compound is a key substrate for BLVRB. rcsb.org Structural studies show that BLVRB's broad specificity is due to a single substrate binding site that relies mainly on hydrophobic interactions. rcsb.orgresearchgate.net This allows it to accommodate a variety of substrates, including different biliverdin isomers and flavins. rcsb.orgresearchgate.net

BLVRB discriminates against the biliverdin IXα isomer due to steric hindrance within its side-chain binding pockets. rcsb.orgresearchgate.net This structural feature explains its preference for other isomers like this compound. rcsb.orgresearchgate.net The enzyme also shows a preference for NADP(H) as a cofactor. rcsb.orgresearchgate.net

Binding Kinetics of Human BLVRB

| Substrate | Km (µM) | Reference |

|---|---|---|

| FMN | 52 | nih.gov |

| FAD | 125 | nih.gov |

| Riboflavin | 53 | nih.gov |

| Ferric Iron | 2.5 | nih.gov |

Structural Basis of Enzyme-Ligand Interactions (e.g., Crystallographic Studies with this compound)

Crystallographic studies of human biliverdin IXβ reductase (BLVRB) have provided detailed insights into its interaction with this compound. The crystal structure of the ternary complex of BLVRB with NADP+ and this compound reveals that the enzyme is a monomer with an α/β dinucleotide-binding fold. rcsb.orgpdbj.org

Substrates and inhibitors bind within a single, wide, and exposed hydrophobic site adjacent to the nicotinamide (B372718) moiety of the NADP+ cofactor. researchgate.net The binding is primarily stabilized by hydrophobic and stacking interactions with the nicotinamide ring, along with van der Waals contacts with residues in the active site. researchgate.net This structural arrangement explains the enzyme's broad substrate specificity. rcsb.orgresearchgate.net

In the ternary complex, the reducible atom of this compound is positioned directly above the reactive C4 atom of the NADP+ cofactor, which is an ideal orientation for direct hydride transfer. rcsb.orgresearchgate.net The structure also elucidates the enzyme's preference for NADP(H) and its B-face stereospecificity. rcsb.orgresearchgate.net The discrimination against biliverdin IXα is attributed to steric hindrance at the binding pockets for the bilatriene side chains. rcsb.orgresearchgate.net

Competitive Inhibition of Flavin Reduction by Mesobiliverdin

Mesobiliverdin acts as a competitive inhibitor of the flavin reductase activity of BLVRB. uniprot.orggenecards.org This indicates that both flavin and tetrapyrrole substrates, like mesobiliverdin, vie for the same binding site on the enzyme. uniprot.orggenecards.org Studies using mesobiliverdin XIIIα, a synthetic analog that binds to the enzyme but is not reduced, have demonstrated competitive kinetics against FMN with an inhibition constant (Ki) of 0.59 µM. researchgate.netnih.gov

The inhibition pattern is mixed when NADPH is the variable substrate, suggesting a single binding site for the pyridine (B92270) nucleotide and a separate, competitive site for flavin and biliverdin. researchgate.netnih.gov This is consistent with an ordered mechanism where the pyridine nucleotide binds first. nih.gov These findings underscore the dual functionality of BLVRB as both a biliverdin and a flavin reductase and highlight the competitive relationship between its different substrates.

Regulatory Roles of this compound in Heme Oxygenase Activity

The heme catabolic pathway involves a tightly regulated interplay between heme oxygenase (HO) and biliverdin reductase (BVR). Heme oxygenase catalyzes the rate-limiting step of heme degradation, converting heme into biliverdin, carbon monoxide, and free iron. mdpi.comresearchgate.net The subsequent reduction of biliverdin to bilirubin by BVR is also a critical regulatory point.

Biological Roles and Intracellular Mechanisms of Action of Mesobiliverdin Iv Alpha

Modulation of Cellular Signaling Pathways by Mesobiliverdin IV alpha

This compound influences fundamental cellular processes by interacting with and modulating critical signaling pathways. google.com Its impact on the insulin (B600854) signaling cascade and the subsequent activation of the PI3K/Akt pathway are central to its regulatory functions.

Interaction with Insulin Signaling Cascade Components

This compound, much like its counterpart biliverdin (B22007), is implicated in the modulation of the insulin signaling pathway. This interaction is largely mediated through biliverdin reductase (BVR), an enzyme that not only converts biliverdin to bilirubin (B190676) but also functions as a dual-specificity kinase. researchgate.netresearchgate.net Upon activation, the insulin receptor, a heterotetrameric protein, undergoes autophosphorylation, creating docking sites for insulin receptor substrate (IRS) proteins. jci.orgnih.gov

The binding of IRS proteins to the activated insulin receptor initiates a cascade of downstream signaling events. jci.org BVR can influence this cascade, affecting the transduction of extracellular stimuli to kinases downstream of the insulin/IGF-1 signaling pathways. researchgate.net This suggests that this compound, by interacting with BVR, can play a role in the intricate regulation of insulin sensitivity and glucose metabolism. nih.govnih.gov

Table 1: Key Components of the Insulin Signaling Cascade

| Component | Function |

| Insulin Receptor | A receptor tyrosine kinase that binds insulin and initiates the signaling cascade through autophosphorylation. jci.orgnih.gov |

| Insulin Receptor Substrate (IRS) Proteins | Docking proteins that bind to the phosphorylated insulin receptor and transmit the signal to downstream effectors. jci.org |

| Biliverdin Reductase (BVR) | An enzyme that, in addition to its reductase activity, functions as a kinase, influencing the insulin signaling pathway. researchgate.netresearchgate.net |

Impact on PI3K/Akt Pathway Activation

A crucial downstream effector of the insulin signaling cascade is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which governs a multitude of cellular functions including cell growth, proliferation, survival, and metabolism. amegroups.orggenscript.comwikipedia.org The activation of this pathway is a key event in mediating the effects of insulin. genome.jp

This compound, through its interaction with BVR, can influence the activation of the PI3K/Akt pathway. mdpi.com BVR-mediated signaling has been shown to include the PI3K/Akt pathway-dependent protection against certain cellular stressors. mdpi.com The activation of PI3K leads to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3), a second messenger that recruits and activates Akt (also known as protein kinase B). amegroups.orggenome.jp Once activated, Akt phosphorylates a variety of downstream targets, thereby regulating numerous cellular processes. amegroups.orggenome.jp The ability of this compound to modulate this pathway underscores its potential as a significant regulator of cellular homeostasis.

Involvement in Cellular Stress Response Mechanisms

Cells have evolved intricate stress response mechanisms to cope with various internal and external insults. tavernarakislab.grfrontiersin.orgnih.gov this compound is actively involved in these protective pathways, primarily through its potent antioxidant and anti-inflammatory activities. mdpi.comnih.gov

Mechanisms of Antioxidant Activity of Mesobiliverdin

Mesobiliverdin, similar to biliverdin and bilirubin, is a powerful antioxidant capable of scavenging harmful reactive oxygen species (ROS). mdpi.com This antioxidant capacity is crucial for protecting cells from oxidative damage, a key contributor to cellular aging and various pathologies. mdpi.com The process of converting biliverdin (and by extension, mesobiliverdin) to bilirubin via BVR is a key aspect of its cytoprotective effects. mdpi.com Bilirubin itself is a potent antioxidant. nih.gov Furthermore, bilirubin can be oxidized back to biliverdin, which can then be reduced again by BVR, creating a redox cycle that allows these molecules to exert their antioxidant effects at low concentrations. mdpi.com

Table 2: Research Findings on the Antioxidant Activity of Mesobiliverdin

| Finding | Significance |

| Mesobiliverdin and its related compounds are strong antioxidants. mdpi.com | They protect cells from damage caused by reactive oxygen species. |

| The conversion of mesobiliverdin to mesobilirubin (B103590) by BVR is a key antioxidant mechanism. mdpi.com | This enzymatic reaction is central to its cytoprotective effects. |

| A redox cycle between biliverdin and bilirubin allows for catalytic antioxidant activity. mdpi.com | This suggests that even small amounts can have a significant protective effect. |

Anti-inflammatory Pathways and Cytokine Modulation by this compound

Chronic inflammation is a hallmark of many diseases. frontiersin.orgnih.gov this compound demonstrates significant anti-inflammatory properties by modulating cellular signaling pathways and the production of cytokines. mdpi.comnih.govfrontiersin.org The activation of BVR by biliverdin (and its analogs like this compound) triggers downstream pathways that lead to the production of anti-inflammatory cytokines and the suppression of pro-inflammatory gene expression. mdpi.com This modulation is a key component of its therapeutic potential. nih.gov

A critical aspect of this compound's anti-inflammatory action is its ability to regulate the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). mdpi.comnih.gov These cytokines are central mediators of the inflammatory response. mdpi.comthermofisher.comnih.gov Studies have shown that treatment with mesobiliverdin can lead to a significant decrease in the levels of these inflammatory mediators. mdpi.com For instance, in a mouse model of colitis, mesobiliverdin treatment resulted in a marked reduction in the mRNA levels of IL-1β, IL-6, and TNF-α. mdpi.com Similarly, dietary supplementation with mesobiliverdin-enriched microalgae in broilers led to decreased plasma levels of IL-6 and IL-1β. frontiersin.org This demonstrates the potent ability of this compound to suppress the inflammatory cascade at the molecular level.

Table 3: Impact of this compound on Pro-inflammatory Cytokines

| Cytokine | Function in Inflammation | Effect of this compound |

| Interleukin-6 (IL-6) | A key pro-inflammatory cytokine involved in the acute phase response. nih.govmdpi.com | Decreases expression. mdpi.comfrontiersin.org |

| Tumor Necrosis Factor-alpha (TNF-α) | A major regulator of the inflammatory cascade. frontiersin.org | Decreases expression. mdpi.com |

| Interleukin-1beta (IL-1β) | A potent pro-inflammatory cytokine that initiates and amplifies the inflammatory response. nih.govmdpi.com | Decreases expression. mdpi.comfrontiersin.org |

Induction of Anti-inflammatory Cytokines (e.g., Interleukin-10)

This compound, similar to its structural analog biliverdin (BV), demonstrates anti-inflammatory properties. This is partly achieved by modulating cytokine production, favoring an anti-inflammatory environment. A key mechanism is the induction of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. nih.govresearchgate.net

The anti-inflammatory effects of biliverdin are mediated through its reduction to bilirubin by biliverdin reductase A (BVRA). The binding of biliverdin to BVRA triggers downstream signaling pathways that lead to the production of anti-inflammatory cytokines like IL-10 and suppress the expression of pro-inflammatory genes. nih.gov Mesobiliverdin IXα, being a substrate for BVRA, is believed to exert its anti-inflammatory actions through similar pathways. nih.govnih.gov Studies have shown that mesobiliverdin can increase the levels of the anti-inflammatory cytokine IL-10 while decreasing pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. nih.govresearchgate.net In a rat model of endotoxin-induced acute lung injury, biliverdin treatment significantly elevated serum levels of IL-10 while suppressing the pro-inflammatory cytokine IL-6. physiology.org This modulation of the cytokine balance is a critical aspect of its protective effects against inflammatory conditions.

Functional Roles in Specific Biological Systems (Mechanistic Studies)

Effects on Pancreatic Islet Function and Viability in in vitro and ex vivo Models

Research has highlighted the potential of this compound in improving the outcomes of pancreatic islet transplantation, a treatment for type 1 diabetes. Studies using rat models have shown that infusing donor pancreata with mesobiliverdin IXα significantly enhances the yield and viability of isolated islets. nih.govfrontiersin.org

In one study, excised Lewis rat pancreata infused with mesobiliverdin IXα at a concentration of 1 μM yielded an average increase in islet equivalents (IEQ/g) of 86.7% over non-treated controls. nih.gov This was considerably higher than the increases observed with commercial biliverdin IXα-HCl (up to 35.5%) or recombinant E. coli-produced biliverdin IXα-HCl (up to 36.5%). nih.gov The islets isolated after mesobiliverdin IXα treatment also showed a high degree of viability, as determined by dithizone (B143531) staining. nih.gov

Functionally, islets from mesobiliverdin IXα-treated pancreata, when transplanted into diabetic rats, demonstrated improved graft function. nih.gov A higher percentage of recipients (55.6%) achieved lowered non-fasting blood glucose levels compared to the control group (22.2%). nih.gov Furthermore, intravenous glucose tolerance tests revealed that recipients of these islets had lower fasting blood glucose levels and showed responses indicative of recovered insulin-dependent function. nih.gov These cytoprotective properties against oxidative stress in islet cells are a key factor in these beneficial effects. researchgate.net

Table 1: Effect of Mesobiliverdin IXα on Pancreatic Islet Yield

| Treatment | Concentration | Average Increase in IEQ/g over Control |

|---|---|---|

| Mesobiliverdin IXα | 1 μM | 86.7% |

| Commercial Biliverdin IXα-HCl | 10 μM | 35.5% |

| Recombinant Biliverdin IXα-HCl | 100 μM | 36.5% |

Data sourced from a study on Lewis rat pancreata. nih.gov

Influence on Gut Health and Microbiota Composition in Animal Models

Mesobiliverdin IXα, particularly when delivered as a mesobiliverdin-enriched microalgae (MEM) feed supplement, has shown promise in promoting gut health in various animal models, including broilers, weaning piglets, and rabbits. nih.govusu.edumdpi.comusu.edu

In broilers, dietary supplementation with MEM resulted in improved intestinal morphology, characterized by increased villi lengths in the duodenum, jejunum, and ileum compared to control groups and those treated with the antibiotic amoxicillin. mdpi.comfrontiersin.orgfrontiersin.org This was accompanied by a decrease in the plasma levels of the pro-inflammatory cytokine IL-6. frontiersin.orgfrontiersin.org

Studies in weaning piglets challenged with lipopolysaccharide (LPS) to induce enteritis showed that MEM supplementation reduced mortality and diarrhea rates. agriculturejournals.czresearchgate.net Histological analysis revealed improved villus morphology and decreased crypt depth in the jejunum of the MEM-treated group. agriculturejournals.czresearchgate.net Furthermore, MEM was more effective than the antibiotic tylosin (B1662201) in reducing the levels of the pro-inflammatory cytokine IFN-γ in the small intestine. mdpi.com

Regarding the gut microbiota, MEM supplementation has been shown to modulate the composition in a beneficial way. In broilers, it led to an increased Firmicutes/Bacteroidetes (F/B) ratio, which can be advantageous in the animal farming industry. mdpi.comfrontiersin.orgfrontiersin.org An increase in the abundance of beneficial bacteria, such as Lactobacillus salivarius, was also observed. frontiersin.orgfrontiersin.org In rabbits, feed supplemented with mesobiliverdin-enriched microalgae extract led to an increase in the relative abundance of genera like Family_XIII_AD3011 and Papillibacter, and families such as Lachnospiraceae and Akkermansiaceae, while decreasing others like Anaeroplasma and Monoglobus. upv.es

Table 2: Effects of Mesobiliverdin-Enriched Microalgae (MEM) on Gut Health Parameters in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Broilers | Increased intestinal villi length, decreased plasma IL-6, increased Firmicutes/Bacteroidetes ratio, increased Lactobacillus salivarius. | mdpi.comfrontiersin.orgfrontiersin.org |

| Weaning Piglets | Reduced mortality and diarrhea, improved villus morphology, decreased IFN-γ levels. | mdpi.comagriculturejournals.czresearchgate.net |

| Rabbits | Lowered serum IL-6, altered gut microbiota composition with increased beneficial bacteria. | usu.eduusu.eduupv.es |

Involvement in Fetal Heme Degradation Processes

This compound is implicated in the crucial process of heme degradation, particularly during fetal development. Heme degradation is essential for iron homeostasis and the removal of potentially toxic free heme. In the fetus, biliverdin IXβ reductase (BVR-B) is a key enzyme in this pathway, catalyzing the production of bilirubin-IXβ, the major heme catabolite in early development. pdbj.orgresearchgate.net

Structural studies have shown that mesobiliverdin IVα can bind to human BVR-B. pdbj.orgresearchgate.net The enzyme has a single substrate-binding site where substrates like mesobiliverdin IVα bind primarily through hydrophobic interactions, which accounts for its broad specificity. pdbj.orgresearchgate.net While heme oxygenase typically cleaves heme at the α-meso bridge to form biliverdin IXα, the generation of biliverdin isomers appears to be different in the fetus, with a predominance of the IXβ isomer. nih.gov The ability of BVR-B to bind and reduce various biliverdin isomers, including intermediates like mesobiliverdin IVα, underscores its role in tetrapyrrole clearance during fetal life. pdbj.orgresearchgate.netdrugbank.com

Association with Biliproteins and Chromophores in Photosynthetic Organisms

This compound is found as a chromophore covalently attached to certain biliproteins in photosynthetic organisms, specifically in cryptophycean algae. researchgate.netglobalauthorid.com Biliproteins are light-harvesting antenna pigments that enable these organisms to capture light energy in spectral regions where chlorophylls (B1240455) absorb poorly. nih.gov

In the cryptomonad biliprotein Cr-PC 645, the alpha subunit contains one mesobiliverdin chromophore. researchgate.net This was one of the first reports of a naturally occurring biliprotein carrying a mesobiliverdin chromophore. researchgate.net The presence of mesobiliverdin, along with other bilins like phycocyanobilin and dihydrobiliverdin within the same protein complex, contributes to the unique light-harvesting properties of these algae. researchgate.net The specific attachment and arrangement of these chromophores within the protein scaffold are crucial for efficient energy transfer during photosynthesis. pnas.org While biliverdin IXα is the precursor for all functional bilins in photosynthetic organisms, it is converted into various other bilins, and mesobiliverdin is one such derivative found in cryptophyte biliproteins. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Biliverdin (BV) |

| Bilirubin |

| Interleukin-10 (IL-10) |

| Interleukin-1 (IL-1) |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Biliverdin IXα-HCl |

| Amoxicillin |

| Interferon-gamma (IFN-γ) |

| Tylosin |

| Lipopolysaccharide (LPS) |

| Phycocyanobilin |

Synthetic Methodologies and Production of Mesobiliverdin Iv Alpha for Research Applications

Laboratory Synthesis Approaches for Mesobiliverdin IV alpha

Chemical synthesis in a laboratory setting provides a high degree of control over the molecular structure, enabling the production of pure isomers.

The total synthesis of complex tetrapyrroles like this compound from basic monocyclic units, such as pyrroles, is a foundational strategy in organic chemistry. This approach involves the stepwise construction of the tetrapyrrole backbone. General strategies for assembling bile pigments often rely on the condensation of dipyrrinone or pyrromethanone building blocks. osti.govnih.gov For instance, a historical approach to synthesizing mesobiliverdin involves the oxidation of mesourobilin using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which can produce a high yield of the desired product. osti.gov

The synthesis of the necessary monocyclic precursors, such as functionalized pyrroles, is a critical first step. researchgate.net These building blocks can be designed and efficiently synthesized with specific substituents required for the final tetrapyrrole structure. researchgate.netresearchgate.net Methodologies like the Knoevenagel condensation of a pyrrole (B145914) with a β-ketoester and a pyrrole-2-carboxaldehyde can form dipyrrole structures, which are key intermediates. rsc.org These dipyrrolic compounds can then be further condensed to construct the full linear tetrapyrrole skeleton. nih.govnih.gov While the precise, multi-step total synthesis of this compound from simple monocyclic pyrroles is complex, these established principles of tetrapyrrole chemistry provide the framework for such synthetic routes. nih.govfrontierspecialtychemicals.com

A more direct and commonly utilized laboratory method for producing this compound is through the chemical isomerization of phycocyanobilin. mdpi.com Phycocyanobilin, which is structurally very similar to this compound, can be readily extracted from cyanobacteria. mdpi.com

The isomerization process is typically achieved by treating purified phycocyanobilin with a mixture of sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) in an alcohol solvent, such as ethanol. researchgate.net This base-catalyzed reaction efficiently converts phycocyanobilin into this compound. The progress of the reaction can be monitored by observing a characteristic shift in the absorbance spectrum. rsc.org

Table 1: Key Reagents in the Isomerization of Phycocyanobilin

| Reagent | Formula | Role |

| Phycocyanobilin | C₃₃H₄₀N₄O₆ | Starting Material |

| Sodium Bicarbonate | NaHCO₃ | Isomerization Catalyst |

| Potassium Carbonate | K₂CO₃ | Isomerization Catalyst |

| Ethanol | C₂H₅OH | Solvent |

Scalable Production Strategies for Research and Biological Study

For larger-scale production necessary for extensive biological studies, methods that leverage natural sources and biotechnological systems are employed.

The most common and scalable source for producing the precursor phycocyanobilin is the microalga Arthrospira platensis, commonly known as Spirulina. researchgate.net This cyanobacterium produces high concentrations of the pigment-protein complex phycocyanin, from which phycocyanobilin is derived. researchgate.net

The production process involves several key steps:

Cultivation : Spirulina platensis is cultured under controlled conditions to maximize phycocyanin content. researchgate.net

Extraction of Phycocyanin : The water-soluble phycocyanin is extracted from the dried algal biomass. researchgate.net

Cleavage of Phycocyanobilin : The phycocyanobilin chromophore is cleaved from its apoprotein by refluxing in methanol. nih.gov

Purification : The released phycocyanobilin is then purified using techniques like solvent extraction and centrifugation. researchgate.net

Isomerization : The purified phycocyanobilin is converted to this compound as described in section 5.1.2. rsc.org

This method is highly scalable and provides a reliable supply of this compound from a non-animal source. rsc.orgmdpi.com

Metabolic engineering of microorganisms like Escherichia coli presents a promising strategy for the sustainable and scalable production of bilins, including this compound. google.com While direct production of this compound in engineered E. coli is an area of active development, the production of the closely related compounds biliverdin (B22007) and phycocyanobilin has been successfully demonstrated. researchgate.netresearchgate.net

The general approach involves:

Pathway Construction : Introducing the necessary genes for the biosynthesis pathway into E. coli. This typically includes the gene for heme oxygenase (HO), which converts endogenous heme into biliverdin. google.comacs.org For phycocyanobilin production, a second gene, a ferredoxin-dependent bilin reductase (PcyA), is also co-expressed. mdpi.comnih.gov

Host Strain Optimization : Enhancing the precursor supply is crucial. This can be achieved by up-regulating the genes involved in heme biosynthesis within the E. coli host. mdpi.com

Cultivation and Induction : The engineered E. coli are grown in bioreactors, and gene expression is induced to initiate pigment production. portlandpress.comresearchgate.net

To produce this compound using this system, one could envision a two-stage process: first, the biotechnological production of phycocyanobilin in engineered E. coli, followed by the chemical isomerization step. mdpi.comnih.gov Alternatively, future research may identify or engineer an enzyme capable of directly isomerizing phycocyanobilin to this compound in vivo.

Purity and Identity Considerations in Synthetic Preparations for Academic Research

Ensuring the purity and correct identity of synthetically prepared this compound is paramount for obtaining reliable and reproducible results in academic research. Several analytical techniques are employed to characterize the final product.

The identity of the compound is confirmed by determining its molecular mass. Time-of-flight electrospray ionization mass spectrometry (TOF-ESI MS) is a precise method for this, with this compound having an expected molecular mass of approximately 587.4 Da. rsc.org

Spectroscopic methods are used to confirm the structure and purity. Absorbance spectroscopy is used to monitor the conversion of phycocyanobilin to this compound, with the final product exhibiting characteristic absorption peaks. rsc.org For detailed structural elucidation and to confirm the isomeric form, two-dimensional nuclear magnetic resonance (NMR) spectroscopy, such as COSY (Correlation Spectroscopy), is employed. rsc.org

The purity of the preparation is typically assessed using high-performance liquid chromatography (HPLC). This technique separates the target compound from any unreacted starting materials or byproducts, allowing for quantification of purity, which is often greater than 90% in optimized procedures. rsc.org

Table 2: Analytical Methods for Purity and Identity of this compound

| Analytical Technique | Purpose | Typical Finding for this compound |

| Mass Spectrometry (TOF-ESI MS) | Confirms molecular weight | Molecular mass of ~587.4 Da |

| Absorbance Spectroscopy | Monitors reaction and confirms structure | Emergence of a peak around 420 nm and a shift of the main peak to ~640 nm |

| NMR Spectroscopy (2D COSY) | Confirms detailed molecular structure and isomeric identity | Specific correlation signals confirming the connectivity of the molecule |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity | Purity often exceeds 90% |

Advanced Analytical and Spectroscopic Characterization of Mesobiliverdin Iv Alpha

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the characterization of bile pigments like mesobiliverdin IV alpha. A suite of techniques is employed to probe the molecule's electronic properties, atomic connectivity, molecular weight, and stereochemistry.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing this compound and its isomers. The spectrum is defined by the extensive system of conjugated double bonds within the tetrapyrrole backbone. In neutral solvents such as methanol, the absorption spectra of biliverdins typically exhibit two primary bands: a sharp, intense Soret-like band in the near-UV region and a broader band in the long-wavelength visible region. nih.gov

For biliverdin (B22007) IX isomers, these bands are observed at approximately 375 nm and 650 nm, respectively. nih.gov The long-wavelength band is particularly sensitive to the molecule's chemical environment. For instance, the presence of a strong acid can cause a significant bathochromic (red) shift of 35 to 50 nm in this absorption maximum, accompanied by a near doubling of the molar absorptivity. nih.gov This sensitivity is crucial for analyzing the protonation state and interactions of the molecule.

Table 1: Typical UV-Vis Absorption Maxima for Biliverdin IX Isomers in Methanol

| Spectral Band | Approximate Wavelength (nm) |

| Near-UV (Soret-like) | ~375 |

| Visible | ~650 |

Note: Data derived from studies on biliverdin IX isomers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecule's carbon-hydrogen framework and the connectivity between atoms.

Proton NMR (¹H-NMR) spectra can, however, present challenges such as poor resolution in certain solvent mixtures (e.g., CDCl₃/CD₃OD), which may be attributed to the formation of molecular aggregates promoted by the free propionic acid side chains. researchgate.net

Two-dimensional techniques like Correlation Spectroscopy (COSY) are particularly powerful. COSY spectra reveal proton-proton couplings, allowing for the mapping of adjacent protons within the molecule's structure. This is critical for distinguishing between different isomers and for confirming the specific arrangement of substituents on the pyrrole (B145914) rings. For example, COSY analysis can definitively identify the CH-CH₃ functional group, which helps differentiate mesobiliverdin IXα from related compounds like phycocyanobilin. researchgate.net

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. Various ionization techniques are employed to suit different experimental needs.

Electrospray Ionization (ESI-MS): Often coupled with Time-of-Flight (TOF) analyzers, ESI is a soft ionization technique that allows for the precise mass determination of the intact molecule with minimal fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This technique is also suitable for analyzing bile pigments and can provide clear molecular ion peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful combination that allows for the separation of this compound from a complex mixture before its mass is analyzed, providing both purity information and structural confirmation.

Research has confirmed the molecular mass of mesobiliverdin IVα to be 587.4, consistent with its chemical formula. researchgate.net Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding smaller fragments whose masses help to piece together the molecule's structure and confirm the sequence of the pyrrole rings.

Table 2: Molecular Mass of this compound

| Compound | Technique | Observed Molecular Mass (Da) |

| This compound | Mass Spectrometry | 587.4 |

Source: Identification and structural analysis of mesobiliverdin IXα derived from phycocyanobilin. researchgate.net

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the stereochemistry and conformational properties of chiral molecules. Since this compound can adopt helical conformations, CD spectroscopy is a valuable tool for studying its three-dimensional structure in solution.

The technique measures the differential absorption of left- and right-circularly polarized light. For bile pigments like biliverdin, the CD spectrum is sensitive to the helicity of the tetrapyrrole backbone. nih.gov Studies on the complexation of biliverdin with various metals have shown that the sign of the CD patterns can indicate changes in the molecule's preferred helical arrangement. nih.gov For instance, the interaction with most metals does not change the sign, but complexation with zinc can cause an inversion, suggesting a switch in helicity. nih.gov This demonstrates the utility of CD spectroscopy in probing conformational changes in this compound upon interaction with other molecules, such as proteins or metal ions.

Chromatographic Methods for Separation and Purification of this compound and its Isomers

The purification of this compound and its separation from other isomers (such as IXβ, IXγ, and IXδ) are critical for accurate characterization and biological studies. Chromatographic techniques are the primary methods used to achieve high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analytical and preparative separation of bile pigments. researchgate.net By selecting appropriate stationary phases (e.g., reversed-phase C18 columns) and mobile phase gradients, it is possible to resolve the different isomers of mesobiliverdin and related compounds with high efficiency.

Thin-Layer Chromatography (TLC): TLC is another valuable method, particularly for the isolation of biliverdin IX isomers. nih.gov Neutral solvent systems have been developed to effectively separate the alpha, beta, gamma, and delta isomers of biliverdin IX dimethyl esters. nih.gov The separated esters can then be saponified to yield the corresponding free acids. nih.gov For achieving spectrally pure pigments, a final TLC step on acid-cleaned neutral plates is often required. nih.gov

Comparative Biochemical and Biological Studies Involving Mesobiliverdin Iv Alpha

Comparison with Biliverdin (B22007) IX alpha and Other Bilin Isomers

Structural Analogies and Differences

Mesobiliverdin IV alpha and biliverdin IX alpha are both linear tetrapyrroles, also known as bilins, which are derived from the breakdown of heme. Their core structure consists of four pyrrole (B145914) rings linked by methene bridges. The primary structural difference between this compound and biliverdin IX alpha lies in the substituents on the terminal pyrrole rings. frontiersin.orgmdpi.com Specifically, this compound has ethyl groups at positions 3 and 18, whereas biliverdin IX alpha possesses vinyl groups at these same positions. frontiersin.org This seemingly minor difference, the saturation of two carbon-carbon double bonds, distinguishes the two molecules. mdpi.com

Other bilin isomers can have variations in the arrangement of side chains or the position of the methene bridges, leading to a wide diversity of structures. For example, biliverdin isomers can differ based on which meso-carbon bridge of the heme ring is cleaved, resulting in IXα, IXβ, IXγ, and IXδ isomers. portlandpress.com

Table 1: Structural Comparison of Key Bilins

| Feature | This compound | Biliverdin IX alpha | Phycocyanobilin |

| Core Structure | Linear tetrapyrrole | Linear tetrapyrrole | Linear tetrapyrrole |

| Terminal Groups (Positions 3 & 18) | Ethyl groups | Vinyl groups | One ethylidene group and one ethyl group |

| Propionate (B1217596) Side Chains | Present | Present | Present |

| Key Difference from Biliverdin IX alpha | Lacks two carbon-carbon double bonds in the side chains. mdpi.com | - | Has one less double bond and a different configuration at one terminus. mdpi.com |

Differential Substrate Specificity for Biliverdin Reductase

There are two major isoforms of biliverdin reductase (BVR) in mammals, BVRA and BVRB, which exhibit different specificities for biliverdin isomers. nih.gov BVRA predominantly reduces biliverdin IX alpha to bilirubin (B190676) IX alpha. nih.gov this compound is also a substrate for human biliverdin reductase, being reduced to mesobilirubin (B103590) at rates comparable to the conversion of biliverdin IX alpha to bilirubin IX alpha. nih.gov Both this compound and biliverdin IX alpha are considered good substrates for human BVRA. mdpi.com

In contrast, BVRB shows a preference for biliverdin isomers that lack propionate groups straddling the C10 position, such as biliverdin IXβ and IXδ. portlandpress.comrcsb.org Structural studies of human BVRB in complex with this compound have revealed a single substrate-binding site where the substrate binds primarily through hydrophobic interactions. rcsb.orgresearchgate.net This broad specificity allows BVRB to accommodate various substrates. rcsb.orgresearchgate.net However, BVRB discriminates against the biliverdin IX alpha isomer due to steric hindrance from the side chain binding pockets. rcsb.orgresearchgate.net

The binding of different ligands to BVR can lead to distinct conformational changes in the enzyme. For instance, the productive binding of this compound to BVR has been associated with a shortening of hydrogen bonds within the enzyme, whereas the unproductive binding of biliverdin IX alpha can cause a lengthening of these bonds. ebi.ac.uk

Comparative Efficacy in Biological Systems (e.g., Anti-inflammatory Effects, Cytoprotection)

Both this compound and biliverdin IX alpha exhibit significant cytoprotective and anti-inflammatory properties. frontiersin.orgmdpi.comnih.gov These effects are largely attributed to their antioxidant capabilities and their interaction with biliverdin reductase, which can trigger downstream signaling pathways related to cell survival and stress responses. frontiersin.orgmdpi.com

In a study on rat pancreatic islet transplantation, this compound demonstrated superior efficacy in enhancing islet yield compared to biliverdin IX alpha. frontiersin.orgnih.gov Infusion of pancreata with this compound resulted in a significantly higher yield of viable islets than infusions with biliverdin IX alpha. frontiersin.orgnih.gov Specifically, mesobiliverdin at concentrations as low as 1 μM increased the survival yield of islet cells by 86.7%, while biliverdin showed a 35.5% increase at best. mdpi.com

The shared structural features, particularly the bridging propionate groups, allow both molecules to interact similarly with biliverdin reductase, suggesting comparable mechanisms for their cytoprotective effects against reactive oxygen species (ROS). frontiersin.orgnih.gov However, the enhanced protective effect of this compound in the islet transplantation model suggests that the subtle structural difference of having ethyl groups instead of vinyl groups may confer an advantage in certain biological contexts. nih.gov

Table 2: Comparative Efficacy in Pancreatic Islet Protection

| Compound | Concentration | Increase in Islet Yield | Reference |

| This compound | 1-100 μM | Up to 86.7% | frontiersin.orgmdpi.comechelon-inc.com |

| Biliverdin IX alpha-HCl | 1-100 μM | Up to 36.5% | frontiersin.orgnih.gov |

Distinction from Phycocyanobilin (PCB) in Biological and Chemical Contexts

Phycocyanobilin (PCB) is another important bilin, primarily found in cyanobacteria and red algae where it functions as a light-harvesting pigment. nih.govgoogle.com While structurally related to this compound and biliverdin IX alpha, there are key distinctions. mdpi.com

Structurally, PCB differs from this compound in the side chain of one of its terminal pyrrole rings; PCB has an ethylidene group, which is a double bond to an ethyl group, whereas mesobiliverdin has a saturated ethyl group. nih.govresearchgate.net This difference in the position of a carbon-carbon double bond significantly alters the electronic and, consequently, the chemical and biological properties of the molecule. mdpi.com

A crucial biological distinction is their interaction with mammalian biliverdin reductase. While this compound and biliverdin IX alpha are efficient substrates for human NADPH biliverdin reductase, phycocyanobilin is a very poor substrate. frontiersin.orgmdpi.comnih.gov This suggests that PCB is less likely to exert its biological effects through the same BVR-mediated pathways as mesobiliverdin and biliverdin in mammals. frontiersin.orgmdpi.com The structural similarity between phycocyanobilin and mesobiliverdin is high, yet this small difference in a side chain has a profound impact on its recognition by biliverdin reductase. regulations.gov

Cross-species Differences in Bilin Metabolism and Distribution

The metabolism and distribution of bilins vary significantly across different species. In mammals, the primary pathway involves the conversion of heme to biliverdin IX alpha by heme oxygenase, followed by the reduction of biliverdin IX alpha to bilirubin IX alpha by BVRA. nih.gov this compound can be formed in mammals through the bacterial transformation of unconjugated bilirubin in the gut. nih.govechelon-inc.com

In photosynthetic organisms like cyanobacteria, red algae, and plants, bilins play essential roles in light-harvesting and photosensing. nih.gov The initial step of bilin biosynthesis, the cleavage of heme to biliverdin by heme oxygenase, is a ubiquitous reaction. nih.gov However, the subsequent reduction of biliverdin is carried out by a different class of enzymes called ferredoxin-dependent bilin reductases (FDBRs), which are not found in animals. nih.govfrontiersin.org These enzymes exhibit distinct regiospecificities, leading to the production of a variety of bilins such as phycocyanobilin, phytochromobilin, and phycoerythrobilin (B231632), which are then incorporated as chromophores into phycobiliproteins and phytochromes. frontiersin.org

The distribution of bilins is also species-dependent. For example, some cryptophyte algae utilize mesobiliverdin as a chromophore in their phycobiliproteins. researchgate.netacs.org The specific types of bilins present in these algal light-harvesting complexes contribute to their unique light-absorbance properties, enabling them to thrive in different light environments. nih.gov

Furthermore, the complement of metabolic enzymes can differ significantly. For instance, while humans have both BVRA and BVRB, the presence and activity levels of analogous enzymes can vary in other species used in metabolic studies, such as rats, dogs, and monkeys, which can affect the biotransformation of compounds like bilins. core.ac.uk This highlights the importance of considering cross-species differences when studying bilin metabolism and function. labcorp.com

Evolutionary and Phylogenetic Perspectives of Mesobiliverdin Iv Alpha

Occurrence and Distribution Across Diverse Organisms (e.g., Vertebrates, Non-vertebrates, Photosynthetic Organisms)

Mesobiliverdin IV alpha, a member of the bilin family of pigments, is found across a wide array of life forms, from photosynthetic bacteria to vertebrates. Its distribution highlights its diverse and evolutionarily conserved roles.

Photosynthetic Organisms: In photosynthetic organisms, this compound and its precursors are integral to light-harvesting and signaling. It is found in cyanobacteria, red algae, and cryptophytes. researchgate.net For instance, Mesobiliverdin (MBV) is one of the bilin chromophores, alongside phycocyanobilin (PCB) and dihydrobiliverdin (DBV), bound to the phycocyanin 645 (PC645) light-harvesting complex in cryptophyte algae. acs.org These pigments are covalently attached to phycobiliproteins, which allows the organism to absorb light energy efficiently across the visible spectrum and transfer it to the photosynthetic reaction centers. researchgate.net The biosynthesis of these bilins begins with the conversion of heme to biliverdin (B22007) IXα, which is then modified by various enzymes to produce the diversity of bilins seen in these organisms. researchgate.net Heme oxygenase activity, the first step in this process, has been identified in the cyanobacterium Synechocystis sp. PCC 6701 and the red alga Cyanidium caldarium. researchgate.net

Vertebrates: In vertebrates, the most striking occurrence of biliverdin-related pigments is in the phenomenon of chlorosis, particularly in anurans (frogs and toads). researchgate.netresearchgate.net This condition involves the accumulation of high concentrations of biliverdin in tissues and lymph, resulting in a distinct green coloration. researchgate.net This physiological chlorosis has evolved independently at least 11 times within anuran families, indicating a significant adaptive advantage. researchgate.net The green coloration serves as camouflage against foliage. researchgate.net While biliverdin is widespread in the animal kingdom, these high, persistent concentrations are a specialized trait. julkari.fi

Non-vertebrates: The presence of this compound and other biliverdins is also documented in various invertebrates, where they contribute to pigmentation and coloration, although this area is less extensively studied than in vertebrates or photosynthetic organisms.

Table 8.1: Occurrence of this compound and Related Bilins

| Kingdom/Group | Organism Type | Specific Example | Role/Location |

|---|---|---|---|

| Monera | Cyanobacteria | Synechocystis sp. PCC 6701 | Precursor for phycobilin (B1239373) biosynthesis. researchgate.net |

| Protista | Red Algae | Porphyridium purpureum, Cyanidium caldarium | Component of phycobilisome light-harvesting complexes. researchgate.net |

| Cryptophyte Algae | Chroomonas sp. | Chromophore (MBV) in the PC645 light-harvesting complex. acs.org | |

| Animalia | Vertebrates (Anurans) | Boana punctata (Treefrog) | Pigment responsible for green coloration (chlorosis) in lymph and tissues. researchgate.net |

Evolutionary Divergence of Biliverdin Reductase Isozymes and Their Substrate Specificities

The reduction of biliverdins to bilirubins is catalyzed by a class of enzymes known as biliverdin reductases (BVR). The evolution of two distinct isozymes, biliverdin reductase A (BLVRA) and biliverdin reductase B (BLVRB), reflects a divergence in function and substrate specificity that is critical for bilin metabolism. nih.govscispace.com

BLVRA primarily catalyzes the reduction of biliverdin IXα to bilirubin (B190676) IXα. scispace.comuniprot.org This reaction is a key step in the canonical heme degradation pathway in mammals. researchgate.net Mesobiliverdin IXα, being a close structural analog of biliverdin IXα, is also a substrate for human BLVRA. researchgate.netnih.gov BLVRA's activity is pH-dependent; it preferentially uses NADH as a cofactor in acidic conditions and NADPH in alkaline conditions. uniprot.org

BLVRB , in contrast, shows broader substrate specificity. mdpi.com It efficiently reduces biliverdin IXβ, IXγ, and IXδ isomers but does not effectively reduce the IXα isomer. researchgate.net Furthermore, BLVRB functions as a general flavin reductase, reducing both flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). mdpi.com This broad catalytic ability suggests a more generalized role in cellular redox chemistry beyond simple heme degradation. mdpi.com

The evolutionary divergence is also evident in their expression and functional roles. BLVRA is ubiquitously expressed in adult tissues and can also act as a transcription factor, while BLVRB is expressed from early fetal development into adulthood across all tissues, playing a critical role in hematopoietic cell fate. scispace.commdpi.com This functional and substrate-specific divergence between BLVRA and BLVRB highlights a sophisticated evolutionary adaptation for managing different bilin isomers and participating in wider metabolic regulation. nih.gov

Table 8.2: Comparison of Biliverdin Reductase Isozymes

| Feature | Biliverdin Reductase A (BLVRA) | Biliverdin Reductase B (BLVRB) |

|---|---|---|

| Primary Substrate | Biliverdin IXα, Mesobiliverdin IXα. researchgate.netscispace.com | Biliverdin IXβ, IXγ, IXδ; Flavins (FAD, FMN). researchgate.netmdpi.com |

| Primary Product | Bilirubin IXα. scispace.com | Bilirubin IXβ. scispace.com |

| Cofactor Preference | pH-dependent: NADH (acidic), NADPH (alkaline). uniprot.org | NADPH. mdpi.com |

| Evolutionary Role | Key enzyme in canonical heme degradation. researchgate.net | Broader role in redox regulation and fetal development. scispace.commdpi.com |

| Other Functions | Can act as a transcription factor. nih.gov | Critical for hematopoietic cell fate. mdpi.com |

Evolution of Heme Degradation Pathways and Bilin Diversity

The degradation of heme is a fundamental biological process that has evolved diverse pathways, leading to a rich variety of bilin pigments. The central pathway, conserved from bacteria to mammals, begins with the enzyme heme oxygenase (HO). researchgate.netnih.gov

Canonical heme oxygenase-1 (HO-1) catalyzes the oxidative cleavage of the heme ring specifically at the α-meso carbon bridge. nih.govportlandpress.com This highly regioselective reaction produces biliverdin IXα, along with carbon monoxide and free ferrous iron. nih.govnih.gov Biliverdin IXα is the precursor to the vast majority of bilins found in both animals and photosynthetic organisms. researchgate.netnih.gov

The diversity of bilins arises from the subsequent enzymatic modifications of biliverdin IXα. In photosynthetic organisms, a family of ferredoxin-dependent bilin reductases converts biliverdin IXα into various phycobilins, such as phycocyanobilin (PCB) and phycoerythrobilin (B231632) (PEB). researchgate.net Mesobiliverdin IXα itself can be synthesized from phycocyanobilin derived from microalgae. nih.gov These modifications create a portfolio of pigments with distinct light-absorbing properties, enabling organisms to thrive in various light environments. researchgate.net

However, this canonical pathway is not universal. Evolution has produced alternative routes for heme degradation. For example, a distinct class of heme oxygenases, the IsdG-family enzymes found in pathogenic bacteria like Staphylococcus aureus, degrades heme to a novel chromophore called staphylobilin, not biliverdin. nih.gov These enzymes have a different structure and catalytic mechanism, cleaving the heme ring at the β- or γ-meso carbons. nih.gov This demonstrates that while the pathway leading to biliverdin IXα and its derivatives is dominant, evolutionary pressures have led to functionally distinct heme catabolism pathways in different organisms. nih.govacs.org

Role in Pigmentation and Physiological Adaptations (e.g., Chlorosis in Anurans)

Bilins, including this compound, play a crucial role in the pigmentation and physiological adaptations of various organisms, most notably in the green coloration of certain frogs.

The phenomenon of physiological chlorosis in anurans is a remarkable example of adaptive pigmentation. researchgate.net In many treefrog species, high concentrations of biliverdin accumulate in the lymph, plasma, and tissues, imparting a vibrant green color that provides excellent camouflage among leaves. researchgate.net Research has shown that this trait has evolved independently multiple times across at least 11 anuran families, underscoring its evolutionary significance. researchgate.net

The biochemical basis for this adaptation is not a failure to clear the pigment but rather a specific mechanism to retain it. A novel class of serpin-family proteins, named biliverdin-binding serpins (BBS), has been identified in these frogs. researchgate.netresearchgate.net These proteins bind to biliverdin, stabilizing it and preventing its reduction to bilirubin by biliverdin reductase or its excretion. researchgate.net The presence of the BBS-biliverdin complex fine-tunes the animal's reflectance spectrum, making its coloration closely match that of surrounding foliage, even extending into the near-infrared range, which enhances crypsis. researchgate.net

In photosynthetic organisms, the role of this compound and other bilins is primarily in light harvesting. As chromophores within phycobiliprotein complexes, they absorb solar energy and transfer it to chlorophyll (B73375) for photosynthesis. researchgate.net For example, Mesobiliverdin IX alpha was identified as the primary product of heme oxygenase activity in extracts of the red alga Cyanidium caldarium, highlighting its foundational role in the pigment synthesis of these organisms. researchgate.net

Table 8.3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | MBV |

| Biliverdin | BV |

| Biliverdin IXα | BV IXα |

| Biliverdin IXβ | BV IXβ |

| Biliverdin IXγ | BV IXγ |

| Biliverdin IXδ | BV IXδ |

| Bilirubin | BR |

| Bilirubin IXα | BR IXα |

| Bilirubin IXβ | BR IXβ |

| Phycocyanobilin | PCB |

| Dihydrobiliverdin | DBV |

| Phycoerythrobilin | PEB |

| Staphylobilin | |

| Heme | |

| Carbon Monoxide | CO |

| Flavin adenine dinucleotide | FAD |

| Flavin mononucleotide | FMN |

| Nicotinamide (B372718) adenine dinucleotide (reduced) | NADH |

Emerging Research Areas and Future Directions for Mesobiliverdin Iv Alpha Studies

Elucidation of Uncharacterized Metabolic Consequences of Bacterial Bilins

While the core pathways of tetrapyrrole biosynthesis are well-established, the specific metabolic roles and consequences of many resulting bilins, including Mesobiliverdin IV alpha, in bacteria remain largely uncharacterized. nih.govelifesciences.org The gut microbiome, in particular, represents a complex ecosystem where bacterial metabolites play crucial roles in inter-species and host-microbe interactions. nih.gov The production of bilins by gut bacteria could act as metabolic exchange factors, influencing the composition and function of the microbial community. nih.gov

Future research will likely focus on:

Identifying novel metabolic pathways: Investigating the enzymatic machinery responsible for the synthesis and degradation of this compound in various bacterial species. portlandpress.com This includes exploring alternative routes to heme biosynthesis that may lead to different bilin isomers. portlandpress.comasm.orgencyclopedia.pubnih.govresearchgate.net

Understanding the impact on microbial communities: Studying how the presence of this compound affects the growth, metabolism, and gene expression of other bacteria within a shared environment. researcher.lifeusu.edufrontiersin.orgnih.gov

Exploring host-microbe interactions: Determining if and how bacterial-derived this compound influences host physiology, including immune responses and metabolic regulation. researcher.lifeusu.edufrontiersin.orgnih.gov

Further Understanding of Cytoprotective Mechanisms Compared to Other Bilins

This compound, like its close analog biliverdin (B22007), exhibits significant cytoprotective properties, including antioxidant and anti-inflammatory effects. researcher.lifeusu.edufrontiersin.orgmdpi.com However, the precise mechanisms underlying these effects and how they compare to other bilins are still being elucidated. nih.gov

Key areas for future investigation include:

Comparative antioxidant activity: Directly comparing the radical-scavenging capabilities of this compound with biliverdin, bilirubin (B190676), and other related compounds like phycocyanobilin. mdpi.comfrontiersin.org

Modulation of cellular signaling pathways: Investigating how this compound interacts with and modulates key signaling pathways involved in inflammation and oxidative stress, such as those mediated by biliverdin reductase. mdpi.comnih.gov

Structure-activity relationship studies: Determining how the structural differences between this compound and other bilins, such as the replacement of vinyl groups with ethyl groups, influence their cytoprotective functions. frontiersin.org

A study comparing the protective effects of Mesobiliverdin IXα and Biliverdin IXα on pancreatic islets showed that Mesobiliverdin IXα provided a greater degree of protection. frontiersin.org Further research is needed to understand if these enhanced effects are due to differences in their anti-inflammatory mechanisms. nih.gov

Advanced Structural and Mechanistic Studies of this compound-Protein Interactions

Understanding how this compound interacts with proteins at a molecular level is crucial for deciphering its biological functions. X-ray crystallography and other structural biology techniques have provided initial insights into these interactions. ebi.ac.uknih.govresearchgate.net

Future research in this area will likely involve:

High-resolution structural analysis: Obtaining more crystal structures of this compound in complex with various target proteins, such as biliverdin reductases, to reveal the precise binding modes and key interacting residues. ebi.ac.uknih.govresearchgate.net

Computational modeling and simulation: Employing molecular dynamics simulations and other computational methods to study the dynamics of this compound-protein interactions and to predict binding affinities. nih.govembopress.orgbiorxiv.org

Fragment-based approaches: Using fragment-based screening techniques to identify small molecules that can modulate the interaction between this compound and its protein partners. nih.gov

The structure of human biliverdin IX beta reductase in a ternary complex with NADP and this compound has been solved, providing a detailed view of the substrate binding site. ebi.ac.ukresearchgate.net These studies reveal that the interaction is primarily hydrophobic, which helps to explain the broad substrate specificity of the enzyme. researchgate.net

Exploration of Novel Biosynthetic or Degradative Pathways for this compound

The biosynthesis of this compound is understood to originate from the degradation of heme. ontosight.ai However, the full diversity of pathways leading to its formation and subsequent breakdown, particularly in microorganisms, is an active area of research. portlandpress.com

Future directions in this area include:

Genome mining for novel enzymes: Searching bacterial and other microbial genomes for genes encoding enzymes with homology to known heme oxygenases and biliverdin reductases, which may be involved in novel tetrapyrrole metabolic pathways. portlandpress.comacs.org

Characterization of alternative heme degradation pathways: Investigating non-canonical heme oxygenases and other enzymes that may produce different isomers of biliverdin, which could then be converted to various mesobiliverdin isomers. acs.org

Metabolic engineering: Utilizing synthetic biology approaches to engineer microorganisms for the enhanced production of this compound or to create novel pathways for its synthesis.

Research has identified diverse tetrapyrrole biosynthetic pathways in prokaryotes, suggesting that our understanding of bilin production is far from complete. asm.orgnih.govresearchgate.net For instance, some bacteria possess alternative routes for the synthesis of the precursor 5-aminolevulinic acid (ALA) and have unique enzymes for modifying the tetrapyrrole core. portlandpress.comasm.orgencyclopedia.pub

Development of Research Tools and Probes Based on this compound

The unique photophysical properties of bilins, including their potential for fluorescence, make them attractive candidates for the development of novel research tools and probes. thermofisher.comacs.org

Emerging applications in this area may include:

Fluorescent probes for bioimaging: Synthesizing fluorescent derivatives of this compound to visualize specific cellular processes or to track the localization of target proteins. researchgate.netnih.govmdpi.com

Probes for studying enzyme activity: Designing this compound-based substrates that produce a detectable signal upon enzymatic conversion, allowing for the high-throughput screening of enzyme inhibitors.

Affinity probes for protein isolation: Immobilizing this compound onto a solid support to create an affinity matrix for capturing and identifying proteins that bind to it.

While the development of probes based specifically on this compound is still in its early stages, the broader field of fluorescent probe development for biological applications is rapidly advancing, providing a strong foundation for future work in this area. researchgate.netnih.govmdpi.com

Q & A

Q. What are the standard analytical protocols for identifying Mesobiliverdin IV Alpha in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy for separation and quantification, as biliverdin derivatives exhibit strong absorption at 380–400 nm. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate results against synthetic standards, ensuring purity via elemental analysis .

- Experimental Design Note : Include negative controls (e.g., bile pigment-free matrices) to rule out interference from structurally similar compounds like biliverdin IXα .

Q. How should researchers design experiments to synthesize this compound with high reproducibility?

- Methodological Answer : Follow strict anaerobic conditions during synthesis to prevent oxidation artifacts. Document reaction parameters (e.g., pH, temperature, solvent system) in detail, and characterize intermediates at each step via thin-layer chromatography (TLC) and spectroscopic methods. Report yields as both gravimetric and spectroscopic values to highlight discrepancies .

- Data Contradiction Analysis : If yields diverge between gravimetric and spectroscopic methods, assess potential impurities (e.g., residual solvents) using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. What computational models are suitable for predicting the redox behavior of this compound in enzymatic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron affinity and frontier molecular orbitals, focusing on the central methine bridge. Validate models against experimental cyclic voltammetry data. Use molecular docking simulations to study interactions with biliverdin reductase isoforms .

- Data Contradiction Analysis : If computational predictions conflict with experimental redox potentials, re-examine solvent effects (e.g., dielectric constant adjustments) or protonation states in the model .

Q. How can researchers resolve contradictions between in vitro and in vivo stability data for this compound?

- Methodological Answer : Conduct parallel stability assays under simulated physiological conditions (e.g., 37°C, pH 7.4, serum proteins). Compare degradation kinetics via LC-MS and correlate with in vivo pharmacokinetic profiles. Use isotope-labeled analogs (e.g., deuterated this compound) to trace metabolic pathways .

- Experimental Design Note : Account for species-specific differences in reductase activity by testing stability in cross-species liver microsomes .

Q. What strategies optimize the isolation of this compound from complex biological mixtures without structural degradation?

- Methodological Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion-exchange) to capture zwitterionic properties. Use cold-chain logistics during sample preparation to minimize thermal degradation. Validate recovery rates via spiked samples and internal standards (e.g., mesobiliverdin XIIIα) .

- Data Contradiction Analysis : If recovery rates vary between batches, audit procedural variables (e.g., centrifugation speed, solvent evaporation time) using a failure mode and effects analysis (FMEA) framework .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., instrument calibration logs, reagent lot numbers) in supplemental materials .

- Critical Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and mitigate bias .

- Conflict Resolution : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses and isolate variables in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.